molecular formula C23H25N3OS B2496305 1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 330677-67-3

1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2496305
CAS No.: 330677-67-3
M. Wt: 391.53
InChI Key: VWJIFSANAZJLLK-UHFFFAOYSA-N
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Description

1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a synthetic compound of considerable interest in both academic and industrial research It is characterized by its complex structure, combining multiple aromatic rings and functional groups, which endows it with unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves a multi-step reaction process:

  • Starting with the preparation of the quinazoline backbone via a cyclization reaction.

  • Subsequent steps involve introducing the dimethylamino and methoxy phenyl groups through nucleophilic substitution reactions.

  • Finally, the thione group is introduced by sulfurizing the quinazoline derivative under controlled conditions. Each step requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, large-scale synthesis may involve:

  • Flow chemistry techniques to enhance reaction efficiency and scalability.

  • The use of automated reaction setups to maintain consistency and optimize reaction times.

  • Employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various types of chemical reactions, including:

  • Oxidation and Reduction: These reactions often involve altering the thione and aromatic groups.

  • Substitution Reactions: Primarily electrophilic and nucleophilic aromatic substitutions, affecting the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: Utilization of reagents like halogenating agents for electrophilic substitutions or strong bases for nucleophilic substitutions.

Major Products: Products of these reactions typically include various derivatives where the functional groups have been modified, potentially leading to compounds with different pharmacological or chemical properties.

Scientific Research Applications

The compound is used extensively in:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: As a probe to study biological processes due to its unique structural features.

  • Medicine: Investigated for potential therapeutic properties, particularly in oncology and neurology.

  • Industry: Utilized in the manufacture of specialized materials due to its stability and reactivity.

Mechanism of Action

Mechanism of Effects: The compound's mechanism of action typically involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects that are of therapeutic interest.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or modulation of specific enzyme activity, affecting biochemical pathways.

  • Receptors: Binding to cellular receptors, altering cellular signaling pathways. These interactions often involve non-covalent bonding, such as hydrogen bonding, hydrophobic interactions, or Van der Waals forces.

Comparison Highlights:

  • Compared to other quinazoline derivatives, 1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its specific functional groups that endow it with distinct chemical reactivity and biological activity.

  • Its dimethylamino and methoxy substituents confer additional electronic and steric properties, enhancing its interaction with biological targets.

Comparison with Similar Compounds

  • 1-(4-dimethylaminophenyl)quinazoline derivatives

  • 2-(4-methoxyphenyl)quinazoline analogs

  • Tetrahydroquinazoline thiones with varied substituents

This detailed examination showcases the synthetic versatility, diverse reactivity, and broad application potential of 1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-25(2)17-10-12-18(13-11-17)26-21-7-5-4-6-20(21)23(28)24-22(26)16-8-14-19(27-3)15-9-16/h8-15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJIFSANAZJLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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